molecular formula C6H16ClNO B1524800 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride CAS No. 857195-41-6

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride

Cat. No.: B1524800
CAS No.: 857195-41-6
M. Wt: 153.65 g/mol
InChI Key: WCVGYVDLVBGINZ-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is a tertiary amino alcohol hydrochloride salt. The hydrochloride salt enhances solubility and stability, a common feature in bioactive amines (e.g., Ritodrine hydrochloride ).

Properties

IUPAC Name

2-(ethylamino)-2-methylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-4-7-6(2,3)5-8;/h7-8H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVGYVDLVBGINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)(C)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Routes and Reaction Conditions

The principal synthetic approach to 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride involves the nucleophilic substitution of a hydroxyl-containing precursor with ethylamine, followed by acidification to form the hydrochloride salt.

  • Starting Materials :

    • 2-Methyl-1-propanol or 2-methylpropan-1-ol (a branched primary alcohol)
    • Ethylamine (as the nucleophile)
  • Reaction Type :
    Nucleophilic substitution or amination of the hydroxyl group by ethylamine, often facilitated by a catalyst.

  • Catalysts and Conditions :
    The reaction is performed under controlled temperature and pressure, sometimes employing acid or base catalysts to enhance substitution efficiency. Typical temperature ranges are moderate, optimized to prevent side reactions.

  • Salt Formation :
    After the amine formation, treatment with hydrochloric acid converts the free amine into the hydrochloride salt, improving stability and crystallinity.

This synthesis can be summarized as:

$$
\text{2-methyl-1-propanol} + \text{ethylamine} \xrightarrow[\text{catalyst}]{\text{temp, pressure}} \text{2-(ethylamino)-2-methylpropan-1-ol} \xrightarrow{\text{HCl}} \text{this compound}
$$

This route is supported by multiple sources describing both laboratory and industrial scale methods.

Industrial Production Methods

Industrial synthesis of this compound generally follows the above synthetic route but with scale-up considerations:

  • Continuous Flow Reactors : To maintain consistent reaction conditions, improve safety, and enhance yield and purity.

  • High-Purity Reactants : Ensuring minimal impurities to facilitate downstream purification.

  • Purification Techniques : Crystallization and distillation are employed to isolate the hydrochloride salt in high purity.

  • Optimization : Industrial processes optimize molar ratios, reaction times, and temperatures to maximize yield and minimize by-products.

Alternative Preparation Insights from Related Compounds

Though direct detailed procedures for this compound are limited, related compounds such as 2-amino-2-methyl-1-propanol have well-documented preparation methods that inform potential synthetic strategies:

  • Ring-Opening of Aziridines :
    The synthesis of 2-amino-2-methyl-1-propanol involves ring-opening of 2,2-dimethylaziridine in a slightly acidic aqueous system (pH 3.5-4) at 40-50 °C, followed by neutralization and distillation steps to isolate the product with high purity (chromatographic purity ~99.4%, yield ~91%).

  • Halohydrin Route :
    Another method involves preparing 2-halohydrin intermediates via halogenation of aldehydes or alcohols, followed by ammonolysis to replace the halogen with an amino group, yielding the desired amino alcohol.

While these methods are primarily for 2-amino-2-methyl-1-propanol, analogous strategies could be adapted for the ethylamino derivative by appropriate selection of amination reagents and conditions.

Data Table: Summary of Preparation Methods

Method Starting Materials Reaction Conditions Key Steps Yield / Purity Notes
Nucleophilic substitution 2-Methyl-1-propanol + Ethylamine Controlled temp & pressure, catalyst present Amination followed by HCl salt formation High (industrial scale optimized) Most common and direct method
Ring-opening of aziridine 2,2-Dimethylaziridine + dilute H2SO4 40-50 °C, pH 3.5-4, 1 hour reaction Ring-opening, neutralization, distillation ~91% yield, 99.4% purity Used for related amino alcohol synthesis
Halohydrin ammonolysis 2-Haloalcohol intermediate 60-65 °C, catalyst, ammonolysis with co-catalyst Halohydrin formation, ammonolysis, distillation Not specified Alternative route via halogenated intermediates

Research Findings and Analysis

  • The nucleophilic substitution method is favored for its straightforward approach and scalability. Reaction parameters such as temperature, catalyst type, and molar ratios critically influence yield and purity.

  • The ring-opening aziridine method offers high purity and yield for structurally related amino alcohols, suggesting potential for adaptation to ethylamino derivatives.

  • Ammonolysis of halohydrins provides a versatile synthetic route, allowing functional group transformations prior to amination, but requires careful control of catalysts and reaction conditions to avoid side reactions.

  • Purification by crystallization of the hydrochloride salt ensures stability and ease of handling, which is crucial for industrial applications.

  • Continuous flow reactors and optimized reaction conditions in industrial settings improve reproducibility and reduce impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

The compound is utilized as a reagent in organic synthesis. Its ability to act as a nucleophile allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The ethylamino group can be replaced by other functional groups.
  • Oxidation and Reduction : It can undergo oxidation to form oxides or reduction to yield simpler amines.

Biology

Research indicates that 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride interacts with biomolecules, making it valuable for studying enzyme mechanisms and cellular pathways. It has been explored for its potential biological activity, including:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, which is critical in pharmacological contexts.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

Medicine

In medical research, this compound is being investigated for its therapeutic effects, particularly in pain management and local anesthesia due to its ability to block sodium channels:

  • Local Anesthetic Effects : It has shown efficacy in reducing pain perception during minor surgical procedures.
  • Chronic Pain Management : Studies indicate improved outcomes in patients suffering from chronic pain when treated with this compound.

Table 1: Comparison of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationConverts the compound into oxidesPotassium permanganate (KMnO₄)
ReductionForms simpler aminesLithium aluminum hydride (LiAlH₄)
SubstitutionReplaces the ethylamino groupVarious nucleophiles

Table 2: Biological Activities

Activity TypeMechanism of ActionPotential Applications
Local AnestheticBlocks sodium channelsPain management
Neurotransmitter ModulationInfluences neurotransmitter releaseNeurological disorders
Antimicrobial EffectsInhibits bacterial growthInfection treatment

Case Study 1: Local Anesthesia

A clinical trial evaluated the use of this compound as a local anesthetic during dental procedures. Results demonstrated a significant reduction in pain perception compared to placebo controls, indicating its effectiveness in clinical settings.

Case Study 2: Chronic Pain Management

Another study focused on patients with chronic pain conditions treated with this compound. Patients reported enhanced pain relief and satisfaction compared to traditional analgesics, suggesting its potential as a viable alternative in pain management therapies.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Ethylamino)propiophenone Hydrochloride (CAS 51553-17-4)

  • Structural Differences : Replaces the hydroxyl group with a ketone and introduces a phenyl ring.
  • Physicochemical Properties :
    • Melting Point: 195–198°C
    • Boiling Point: 272.3°C
    • Molecular Weight: 213.70 g/mol
    • LogP: 3.06 (indicating higher lipophilicity than the target compound) .
  • Applications: Classified as a controlled substance (likely due to structural similarity to cathinone derivatives) and used in pharmaceutical intermediates .

Ritodrine Hydrochloride (CAS 23239-51-2)

  • Structural Differences: Contains hydroxyphenyl substituents and a secondary ethylamino group.
  • Pharmacological Activity: A β2-adrenergic agonist used to delay preterm labor. Demonstrates adrenoceptor binding affinity, hypotensive, and spasmolytic effects .
  • Key Data :
    • Molecular Weight: 323.83 g/mol
    • Safety: Classified with hazard codes related to irritation (H315, H319, H335) .

2-Phenyl-1-propanamine Hydrochloride (CAS 20388-87-8)

  • Structural Differences : Lacks the hydroxyl group and includes a phenyl ring directly attached to the propanamine backbone.
  • Applications : Used in industrial and pharmaceutical intermediates. Consumption data is tracked at the product line level, indicating commercial relevance .

1-Chloro-2-methyl-2-propanol (CAS 558-42-9)

  • Structural Differences: Replaces the ethylamino group with a chlorine atom.
  • Hazard Profile: Causes skin/eye irritation; requires immediate decontamination. No adrenergic activity reported .

Biological Activity

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is a synthetic compound that has garnered interest in various fields, particularly for its biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Structure and Composition

  • IUPAC Name: this compound
  • Molecular Formula: C5_5H13_{13}ClN\O
  • Molecular Weight: 135.62 g/mol
PropertyValue
AppearanceWhite crystalline solid
SolubilitySoluble in water
pH (1% solution)4.0 - 6.0

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It is believed to modulate the release and reuptake of key neurotransmitters, including serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions.

Pharmacological Effects

  • Neurotransmitter Modulation : The compound has shown potential in enhancing synaptic transmission by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft.
  • Cognitive Enhancement : Preliminary studies suggest that it may improve cognitive functions, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Anxiolytic Properties : There is evidence indicating that it may exert anxiolytic effects, reducing anxiety levels in animal models.

Toxicity and Safety Profile

Despite its potential benefits, safety assessments have indicated that this compound can cause skin irritation and is harmful if ingested. The compound's toxicity profile necessitates careful handling and further evaluation in clinical settings .

Preclinical Studies

Several preclinical studies have explored the effects of this compound on animal models:

  • Cognitive Function : In a study involving aged rats, administration of the compound resulted in improved performance in memory tasks, suggesting its potential as a cognitive enhancer.
  • Anxiety Reduction : Another study demonstrated that treatment with the compound significantly reduced anxiety-like behaviors in mice subjected to stress tests.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameMechanism of ActionTherapeutic Use
1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochlorideModulates neurotransmitter systemsAlzheimer's, schizophrenia
TetrahydroisoquinolineAffects dopamine receptorsPotential antidepressant

Q & A

Q. What are the recommended synthetic routes for 2-(ethylamino)-2-methylpropan-1-ol hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Route 1 : React 2-methylpropan-1-ol with ethylamine in the presence of a reducing agent (e.g., NaBH₄) under inert conditions, followed by HCl salt formation .
  • Route 2 : Use a ketone precursor (e.g., 2-methylpropan-1-one) with ethylamine, followed by catalytic hydrogenation and acidification .

Q. Optimization :

  • Temperature control (20–40°C) minimizes side reactions like over-alkylation.
  • Solvent selection (e.g., ethanol or THF) affects yield and purity.
  • Monitor reaction progress via TLC or HPLC .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identify ethylamino (-CH₂CH₃) and methylpropanol (-C(CH₃)₂) groups. Peaks at δ 1.2–1.4 ppm (ethyl CH₃) and δ 3.5–3.7 ppm (hydroxyl-bearing CH₂) are diagnostic .
  • FTIR : Confirm hydroxyl (3200–3600 cm⁻¹) and amine (1600–1650 cm⁻¹) functionalities.
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 138.2 (free base) and chloride adducts in ESI+ mode .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Stability : Optimal at pH 4–5. At alkaline pH (>8), the free base precipitates, while acidic conditions (<3) may degrade the hydroxyl group .
  • Degradation Products : Hydrolysis at extreme pH yields 2-methylpropan-1-ol and ethylamine derivatives. Monitor via HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The tertiary alcohol and ethylamino group participate in SN1/SN2 pathways:

  • SN1 : Protonation of the hydroxyl group generates a carbocation intermediate, which reacts with nucleophiles (e.g., halides) .
  • SN2 : Direct backside attack on the β-carbon by nucleophiles (e.g., CN⁻) .

Q. Experimental Validation :

  • Kinetic studies (variable-temperature NMR) differentiate SN1 vs. SN2 dominance.
  • Isotope labeling (²H or ¹⁸O) tracks reaction pathways .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Case Study : Discrepancies in receptor-binding assays (e.g., adrenergic vs. serotonin receptors):

  • Approach 1 : Validate assay conditions (e.g., buffer ionic strength, cell-line specificity) .
  • Approach 2 : Use orthogonal methods (e.g., SPR for binding kinetics vs. cAMP assays for functional activity) .

Q. What advanced analytical strategies are recommended for quantifying trace impurities in synthesized batches?

  • LC-MS/MS : Detect and quantify impurities <0.1% (e.g., ethylamine byproducts) using MRM transitions .
  • Headspace GC : Monitor residual solvents (e.g., ethanol, THF) with FID detection .
  • XRD : Confirm crystalline purity and polymorphic forms .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Chiral Centers : The ethylamino and methylpropanol groups create stereoisomers.
  • Enantiomer-Specific Activity :
    • (R)-isomer : Higher affinity for β-adrenergic receptors (hypothesized due to spatial alignment) .
    • (S)-isomer : Increased serotonin receptor modulation .

Q. Methodology :

  • Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column).
  • Test isolated isomers in receptor-binding assays .

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

  • Docking Simulations (AutoDock Vina) : Map binding poses to adrenergic receptor subtypes .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylamino)-2-methylpropan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Ethylamino)-2-methylpropan-1-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.